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molecular formula C10H7NO3 B3198363 4-oxo-4H-quinolizine-3-carboxylic acid CAS No. 101217-93-0

4-oxo-4H-quinolizine-3-carboxylic acid

Cat. No. B3198363
M. Wt: 189.17 g/mol
InChI Key: VWYXYILJGHBAMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06706528B2

Procedure details

Fluorophores [6,7]-benzo-4-oxo-4H-quinolizine-3-carboxylic acid (3a) (FIG. 16), 1-[N,N-di(carboxymethyl)]-4-oxo-4H-quinolizine-3-carboxylic acid (11a) (FIG. 17), 8-(naphth-1-yl)-4-oxo-4H-quinolizine-3-carboxylic acid (23a) and 8-(benzo[b]furyl)-4-oxo-4H-quinolizine-3-carboxylic acid (24a), show an increase of the fluorescence emission when binding to Mg2+, and are sensitive to changing Mg2+ levels. The triacid 1-[N,N-di(carboxymethyl)]-4-oxo-4H-quinolizine-3-carboxylic acid (11a) exhibits a fluorescence maximum at 552 nm, making this compound an attractive fluorescent magnesium indicator. The presence of the amino group at the 1-position gave a hypsochromic shift of 117 nm with respect to 4-oxo-4H-quinolizine-3-carboxylic acid (1a). The introduction of an aromatic moiety at the 8-position (e.g., 8-(4-methoxyphenyl)-4-oxo-4H-quinolizine-3-carboxylic acid [22a]; 8-(naphth-1-yl)-4-oxo-4H-quinolizine-3-carboxylic acid [23a]; and 8-(benzo[b]furyl)-4-oxo-4H-quinolizine-3-carboxylic acid [24a]), or extension of the 7-system as in [6,7]-benzo-4-oxo-4H-quinolizine-3-carboxylic acid (3a) are believed to result in a hypsochromic shift to longer wavelengths, although it is not necessary to understand the mechanism in order to practice the present invention and it is not intended that the present invention be so limited. However, the hypsochromic shifts of these compounds are smaller in comparison to the hypsochromic shift exhibited by 1-[N,N-di(carboxymethyl)]-4-oxo-4H-quinolizine-3-carboxylic acid (11a).
[Compound]
Name
[6,7]-benzo-4-oxo-4H-quinolizine-3-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1-[N,N-di(carboxymethyl)]-4-oxo-4H-quinolizine-3-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
8-(naphth-1-yl)-4-oxo-4H-quinolizine-3-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
8-(benzo[b]furyl)-4-oxo-4H-quinolizine-3-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
triacid 1-[N,N-di(carboxymethyl)]-4-oxo-4H-quinolizine-3-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
C1([C:11]2[CH:12]=[CH:13][N:14]3[C:19]([CH:20]=2)=[CH:18][CH:17]=[C:16]([C:21]([OH:23])=[O:22])[C:15]3=[O:24])C2C(=CC=CC=2)C=CC=1.O1C(C2C=CN3C(C=2)=CC=C(C(O)=O)C3=O)=CC2C=CC=CC1=2.[Mg]>>[O:24]=[C:15]1[N:14]2[C:19]([CH:20]=[CH:11][CH:12]=[CH:13]2)=[CH:18][CH:17]=[C:16]1[C:21]([OH:23])=[O:22]

Inputs

Step One
Name
[6,7]-benzo-4-oxo-4H-quinolizine-3-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
1-[N,N-di(carboxymethyl)]-4-oxo-4H-quinolizine-3-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
8-(naphth-1-yl)-4-oxo-4H-quinolizine-3-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)C=1C=CN2C(C(=CC=C2C1)C(=O)O)=O
Step Four
Name
8-(benzo[b]furyl)-4-oxo-4H-quinolizine-3-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C2=C(C=C1C=1C=CN3C(C(=CC=C3C1)C(=O)O)=O)C=CC=C2
Step Five
Name
triacid 1-[N,N-di(carboxymethyl)]-4-oxo-4H-quinolizine-3-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
an increase of the fluorescence emission when binding to Mg2+

Outcomes

Product
Name
Type
product
Smiles
O=C1C(=CC=C2C=CC=CN12)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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